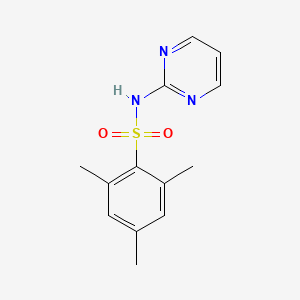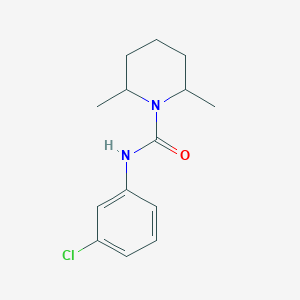
2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide (TPS) is a sulfonamide derivative that has been extensively used in scientific research. It is a potent inhibitor of carbonic anhydrase (CA) enzymes, which are involved in various physiological processes such as acid-base balance, ion transport, and bone resorption. TPS has been found to have significant biochemical and physiological effects, making it a valuable tool for studying the role of CA enzymes in different biological systems.
Mecanismo De Acción
The mechanism of action of 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide involves the inhibition of CA enzymes by binding to the active site of the enzyme. This leads to a decrease in the production of bicarbonate ions, which are essential for various physiological processes such as acid-base balance and ion transport. The inhibition of CA enzymes by 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide has been found to have significant biochemical and physiological effects, making it a valuable tool for studying the role of CA enzymes in different biological systems.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide has been found to have significant biochemical and physiological effects, including the inhibition of tumor growth, bone resorption, and cerebral edema. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases. 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide has been found to be well-tolerated in laboratory experiments, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide in laboratory experiments include its potency as a CA inhibitor, its well-established mechanism of action, and its ability to inhibit various CA isoforms. The limitations of using 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide in laboratory experiments include its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the use of 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide in scientific research. One direction is the development of 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide derivatives with improved solubility and selectivity for specific CA isoforms. Another direction is the investigation of the role of CA enzymes in different disease states and the potential use of 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide as a therapeutic agent. Finally, the use of 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide in combination with other drugs or therapies may lead to synergistic effects and improved treatment outcomes.
Métodos De Síntesis
The synthesis of 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide involves the reaction of 2,4,6-trimethylpyrimidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction produces 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide as a white solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide has been used in various scientific research applications, including the study of CA enzymes in cancer, osteoporosis, and neurological disorders. It has been found to inhibit CA enzymes in vitro and in vivo, leading to a decrease in tumor growth, bone resorption, and cerebral edema. 2,4,6-trimethyl-N-2-pyrimidinylbenzenesulfonamide has also been used as a diagnostic tool for measuring CA activity in biological samples.
Propiedades
IUPAC Name |
2,4,6-trimethyl-N-pyrimidin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9-7-10(2)12(11(3)8-9)19(17,18)16-13-14-5-4-6-15-13/h4-8H,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROELGVDAONUYEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-morpholinyl)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5169932.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-2-methylphenyl)butanamide](/img/structure/B5169935.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5169940.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxypropanamide](/img/structure/B5169948.png)
![1-(2-fluorobenzyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B5169949.png)


![2-[4-(2-fluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5169990.png)
![N-[2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B5169998.png)
![2-(2-chloro-6-fluorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5170013.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-difluorophenyl)propanamide](/img/structure/B5170017.png)
![4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide](/img/structure/B5170022.png)